molecular formula C17H14N3O3SNa B601852 Lesinurad Impurity 5 Sodium Salt (Lesinurad Impurity F Sodium Salt) CAS No. 1384208-36-9

Lesinurad Impurity 5 Sodium Salt (Lesinurad Impurity F Sodium Salt)

Cat. No.: B601852
CAS No.: 1384208-36-9
M. Wt: 363.37
InChI Key:
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Description

Lesinurad Impurity 5 Sodium Salt, also known as Lesinurad Impurity F Sodium Salt, is a chemical compound with the molecular formula C17H14N3O3SNa and a molecular weight of 363.37 g/mol. It is an impurity associated with Lesinurad, a urate transporter inhibitor used in the treatment of hyperuricemia associated with gout. This compound is significant in the pharmaceutical industry for quality control and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The key intermediate, [5-hydroxy-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio-acetic acid, is synthesized through a series of reactions involving cyclization, sulfonation, and esterification. The final step involves the neutralization of the acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of Lesinurad Impurity 5 Sodium Salt follows Good Manufacturing Practices (GMP) to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent control over reaction conditions and purification steps. The compound is produced in batches, with each batch undergoing rigorous quality assurance testing to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Lesinurad Impurity 5 Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives.

Scientific Research Applications

Lesinurad Impurity 5 Sodium Salt has diverse applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Lesinurad formulations.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Lesinurad.

    Industry: Utilized in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of Lesinurad Impurity 5 Sodium Salt is closely related to that of Lesinurad. Lesinurad inhibits the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), reducing the reabsorption of uric acid in the kidneys and promoting its excretion . This mechanism helps lower serum uric acid levels, which is beneficial in the treatment of gout.

Comparison with Similar Compounds

Lesinurad Impurity 5 Sodium Salt can be compared with other impurities of Lesinurad, such as:

    Lesinurad Impurity 1 (Lesinurad Impurity B): Differing in the position and type of substituents on the triazole ring.

    Lesinurad Impurity 2: Another structural variant with different functional groups.

    Lesinurad Impurity 3: Contains additional modifications on the naphthalene ring.

The uniqueness of Lesinurad Impurity 5 Sodium Salt lies in its specific structural configuration, which influences its chemical reactivity and interaction with biological targets.

Properties

IUPAC Name

2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-15(22)9-24-17-19-18-16(23)20(17)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,18,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTVBLUBSGNVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=O)NN=C4SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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